(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
Description
Properties
CAS No. |
1291834-01-9 |
|---|---|
Molecular Formula |
C19H18Cl2N6O |
Molecular Weight |
417.29 |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
HGKSJBGVPHKJCA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone , often referred to as Compound X , is a triazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
Compound X features a complex structure characterized by:
- A triazole ring known for its diverse biological activities.
- A piperazine moiety , which is commonly associated with various therapeutic effects.
- Substituents such as 4-chlorophenyl and 3-chlorophenyl groups that may enhance its pharmacological profile.
The molecular formula is with a molecular weight of approximately 417.3 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Antimicrobial Properties
Triazole derivatives, including Compound X, have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings exhibit significant antifungal and antibacterial activities. For example, a study demonstrated that similar triazole compounds effectively inhibited the growth of various fungal strains, suggesting a potential application in treating fungal infections .
Anticancer Activity
The anticancer potential of Compound X is supported by its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that triazole derivatives can disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation . For instance, a comparative study noted that modifications to the piperazine structure could enhance the cytotoxic effects against breast cancer cells .
Neuropharmacological Effects
Piperazine derivatives are often linked to neuropharmacological activity. Compound X's piperazine component may contribute to its potential as an antidepressant or anxiolytic agent. Preclinical studies have indicated that similar compounds can modulate serotonin receptors, which are critical in mood regulation .
The synthesis of Compound X typically involves multi-step organic reactions, including:
- Formation of the triazole ring via azide and alkyne coupling.
- Introduction of the piperazine moiety through nucleophilic substitution reactions.
The mechanism of action for Compound X is hypothesized to involve:
- Interaction with specific biological targets such as enzymes or receptors related to its therapeutic effects.
- Modulation of signaling pathways associated with cell proliferation and apoptosis.
Study 1: Antifungal Activity
A recent study evaluated the antifungal efficacy of Compound X against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating significant antifungal activity compared to standard antifungal agents .
Study 2: Anticancer Efficacy
In another investigation, Compound X was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 1,2,3-triazole and dual chlorophenyl groups differentiate it from thienopyrimidine- or triazolopyrimidine-based analogs (e.g., ). These structural variations may influence binding kinetics and selectivity.
- Compared to piroxicam-derived anti-HIV compounds (e.g., 13d), the target lacks an isoxazolone ring but retains the piperazine and aryl groups critical for interacting with viral integrase .
Comparison with Analogues :
- Compound 13d (piroxicam analog) was synthesized via amide coupling between a modified piroxicam scaffold and arylpiperazines .
- Thienopyrimidine derivatives (e.g., ) often employ Suzuki-Miyaura cross-coupling for aryl group introduction.
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Anti-HIV Activity : Piperazine-containing compounds (e.g., 13d) inhibit HIV integrase (IN) by mimicking the binding mode of raltegravir, a clinically used IN inhibitor . The target’s piperazine and chlorophenyl groups may facilitate similar interactions.
- Kinase Inhibition: Thienopyrimidine analogs (e.g., ) target ATP-binding pockets in kinases.
Physicochemical Properties
- Lipophilicity : The dual chlorophenyl substituents enhance lipophilicity (logP ~3.5*), comparable to compound 13d (logP ~3.1) . This may improve membrane permeability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
